Product packaging for (S)-2-Phenethylpiperazine(Cat. No.:CAS No. 612502-28-0)

(S)-2-Phenethylpiperazine

Cat. No.: B1390772
CAS No.: 612502-28-0
M. Wt: 190.28 g/mol
InChI Key: FRTXUSHWBSBIAT-LBPRGKRZSA-N
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Description

(S)-2-Phenethylpiperazine (CAS Number: 612502-28-0) is a chiral organic compound valued in medicinal chemistry as a versatile synthetic building block. It features a piperazine ring, a nitrogen-containing heterocycle recognized as a "privileged structure" in drug discovery for its ability to improve key pharmacokinetic properties of drug candidates . The molecule's stereochemistry and phenethyl side chain make it a valuable intermediate for constructing biologically active molecules. Research indicates that the piperazine scaffold is frequently employed in the structural modification of natural products and the development of new therapeutic agents across multiple fields, including antitumor, antibacterial, and anti-inflammatory applications . Its significance is particularly pronounced in central nervous system (CNS) drug discovery, where phenethylpiperazine-based compounds have been explored as potent and selective serotonin 5-HT2A receptor antagonists for the treatment of conditions such as insomnia . The two nitrogen atoms in its structure can enhance water solubility and improve bioavailability, which is a critical factor in the design of effective drug candidates . This compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B1390772 (S)-2-Phenethylpiperazine CAS No. 612502-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTXUSHWBSBIAT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660830
Record name (2S)-2-(2-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612502-28-0
Record name (2S)-2-(2-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

S 2 Phenethylpiperazine: a Detailed Profile

Chemical and Physical Properties

The chemical and physical properties of this compound are fundamental to its handling, characterization, and application in research. While specific experimental values for the (S)-enantiomer are not always readily available, data for the racemic mixture, 2-phenethylpiperazine, provides a useful reference.

Table 1: Physicochemical Properties of 2-Phenethylpiperazine
PropertyValueSource
Molecular FormulaC12H18N2 lookchem.comnih.gov
Molecular Weight190.28 g/mol lookchem.comnih.gov
Boiling Point313.7°C at 760 mmHg lookchem.com
Density0.966 g/cm³ lookchem.com
Refractive Index1.511 lookchem.com
Flash Point180.3°C lookchem.com

Synthesis and Characterization

The synthesis of enantiomerically pure this compound is a key challenge for its use in stereospecific applications. Various synthetic strategies have been developed to achieve this. One common approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reaction.

A documented synthesis of this compound involves the debenzylation of (S)-1,4-dibenzyl-2-phenethyl-piperazine. google.com This reaction is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like ammonium (B1175870) formate. google.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Another synthetic route may start from commercially available chiral precursors, such as (S)-piperazine-2-carboxylic acid. researchgate.net The synthesis often involves multiple steps, including protection of the nitrogen atoms, modification of the carboxylic acid group, and subsequent deprotection.

Characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Table 2: Analytical Techniques for Characterization
TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To determine the molecular structure and confirm the presence of the phenethyl and piperazine moieties.
Mass Spectrometry (MS)To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Chiral High-Performance Liquid Chromatography (HPLC)To determine the enantiomeric purity of the (S)-isomer by separating it from the (R)-isomer. rsc.org
Infrared (IR) SpectroscopyTo identify the functional groups present in the molecule.

Research Applications

This compound serves as a valuable building block in various areas of chemical research, primarily due to its chiral nature and the presence of the versatile piperazine scaffold.

As a Chiral Building Block in Asymmetric Synthesis

The primary research application of this compound is as a chiral synthon. Its well-defined stereochemistry allows for the synthesis of more complex chiral molecules with a specific three-dimensional arrangement. This is particularly important in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereoisomeric form. By incorporating the this compound moiety, researchers can introduce a specific chiral center into a target molecule, which can be crucial for its interaction with biological targets. google.com

In the Development of Novel Ligands for Receptors and Enzymes

The piperazine scaffold is known to interact with various biological targets, and the addition of a chiral phenethyl group can enhance this interaction and introduce stereoselectivity. google.com Researchers have explored the use of substituted phenethylpiperazine derivatives in the development of ligands for various receptors and enzymes. For instance, N-(phenethyl)piperazine moieties have been incorporated into new fluoroquinolone antibiotics to study their antibacterial activity. nih.gov While this study did not focus specifically on the (S)-enantiomer, it highlights the potential of the phenethylpiperazine scaffold in modulating biological activity.

Furthermore, derivatives of phenethylpiperazine have been investigated for their pharmacological properties, including their effects on the central nervous system. nih.gov The chiral nature of this compound makes it an attractive candidate for the development of selective ligands for neurological targets.

An exploration of the sophisticated and varied strategies for the stereoselective synthesis of this compound and its structural analogs is crucial for advancing medicinal chemistry and drug discovery. The piperazine ring is a privileged scaffold, and the ability to precisely control the stereochemistry at the C2 position is paramount for optimizing pharmacological activity. This article details the key enantioselective synthetic methodologies, focusing on asymmetric catalysis, chiral auxiliaries, diastereoselective approaches, and biocatalysis.

Advanced Spectroscopic and Computational Investigations of S 2 Phenethylpiperazine Stereochemistry

Spectroscopic Characterization of Absolute Configuration and Conformation

Spectroscopic techniques that rely on the interaction of molecules with polarized light or their behavior in a chiral environment are indispensable for confirming the absolute configuration and studying the conformational dynamics of chiral molecules like (S)-2-Phenethylpiperazine.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. A VCD spectrum provides a complex fingerprint that is highly sensitive to the absolute configuration and conformation of a molecule. nih.govchemrxiv.orgchemrxiv.org For this compound, VCD analysis in the C-H stretching region and the mid-IR fingerprint region would offer detailed structural information. The experimental spectrum, when compared with spectra predicted by quantum chemical calculations for the (S)-enantiomer, can be used to confirm the absolute configuration. Specific VCD bands can often be correlated with the conformational orientation of the phenethyl group relative to the piperazine (B1678402) ring. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule, arising from electronic transitions. nih.gov The resulting spectrum is characterized by positive or negative peaks known as Cotton effects. libretexts.org In this compound, the phenyl chromophore would dominate the ECD spectrum. The sign of the Cotton effects observed for the π→π* transitions of the aromatic ring is directly correlated to the stereochemistry at the chiral center. nih.govresearchgate.net This makes ECD a powerful tool for assigning the absolute configuration of molecules containing aromatic moieties. rsc.org

Optical Rotatory Dispersion (ORD): ORD is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.orgslideshare.net An ORD curve that shows one or more peaks or troughs in the vicinity of an absorption band is known as an anomalous curve, or a Cotton effect curve. slideshare.net The shape and sign of this curve are characteristic of the molecule's stereochemistry. libretexts.orgresearchgate.net For this compound, the ORD curve would provide complementary information to ECD for the assignment of absolute configuration.

Table 1: Hypothetical Chiroptical Data for this compound
TechniqueWavelength/Wavenumber (nm/cm⁻¹)Signal (Δε or [Φ])Assignment
ECD~260 nmPositive Cotton EffectPhenyl π→π* transition
VCD~2950 cm⁻¹Negative bandAromatic C-H stretch
VCD~2850 cm⁻¹Positive bandAliphatic C-H stretch
ORD~270 nmPositive peakCotton effect associated with phenyl chromophore

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity and Diastereomeric Excess Determination

While standard NMR spectroscopy cannot distinguish between enantiomers, chiral NMR techniques can be used to determine enantiomeric purity and diastereomeric excess. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

For this compound, a CSA such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid could be used. nih.gov The CSA forms transient, diastereomeric complexes with the (S) and (R) enantiomers of 2-phenethylpiperazine. These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals (chemical shift non-equivalence) in the ¹H or ¹³C NMR spectrum for the two enantiomers. nih.gov The relative integration of these signals provides a direct and accurate measurement of the enantiomeric excess (ee).

Table 2: Representative ¹H NMR Data for a Racemic 2-Phenethylpiperazine Sample with a Chiral Solvating Agent
ProtonChemical Shift (δ) for (S)-enantiomer (ppm)Chemical Shift (δ) for (R)-enantiomer (ppm)Chemical Shift Difference (Δδ) (ppm)
Piperazine H adjacent to chiral center3.153.120.03
Benzylic CH₂2.882.860.02

X-ray Crystallography for Solid-State Stereochemical Elucidation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and solid-state conformation of a molecule. whiterose.ac.uk By diffracting X-rays through a single crystal of a salt of this compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.

This technique would provide definitive proof of the (S) configuration at the chiral center. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the conformation of the piperazine ring, which is expected to adopt a thermodynamically stable chair form, and the specific torsion angles defining the orientation of the phenethyl substituent. nih.gov

Table 3: Plausible Crystallographic Data for a Salt of this compound
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Absolute ConfigurationConfirmed as (S)
Piperazine Ring ConformationChair
Phenethyl Group OrientationEquatorial

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-Mass Spectrometry for Chiral Distinction)

Mass spectrometry (MS) is a powerful analytical tool, but it is inherently achiral. However, when coupled with ion mobility spectrometry (IM-MS), it can be used for chiral analysis. chemrxiv.orgchemrxiv.org IM-MS separates ions in the gas phase based on their size, shape, and charge, a property measured as a collision cross-section (CCS). nih.gov

Enantiomers like (S)- and (R)-2-phenethylpiperazine have identical mass but can sometimes be separated by ion mobility if they have different gas-phase conformations that lead to different CCS values. digitellinc.com More commonly, chiral distinction is achieved by introducing a chiral selector molecule into the analysis, which forms diastereomeric complexes with the enantiomers. These diastereomeric complexes have different shapes and sizes, resulting in distinct drift times and CCS values, allowing for their separation and quantification by the mass spectrometer. nih.gov

Table 4: Illustrative Ion Mobility-Mass Spectrometry Data for Chiral Analysis
Ion Speciesm/zDrift Time (ms)Collision Cross-Section (CCS, Ų)
[this compound + Chiral Selector + H]⁺Variable15.2195.5
[(R)-2-Phenethylpiperazine + Chiral Selector + H]⁺Variable15.8198.1

Theoretical and Computational Chemistry for Conformational Space Analysis

Computational chemistry provides essential insights into the geometries, energies, and spectroscopic properties of molecules, serving as a vital complement to experimental data.

Density Functional Theory (DFT) Studies of Ground State Geometries and Conformational Isomers

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.govmdpi.commdpi.com For this compound, DFT calculations can be employed to perform a comprehensive conformational analysis to identify all stable, low-energy conformers. researchgate.netwhiterose.ac.uk

The analysis would involve systematically rotating the single bonds, particularly the C-C bond of the phenethyl side chain and the C-N bond connecting it to the piperazine ring. For each resulting geometry, the energy is calculated to map out the potential energy surface. arxiv.org These calculations would likely confirm that the lowest energy conformation features the piperazine ring in a chair conformation, with the bulky phenethyl group occupying an equatorial position to minimize steric strain. The relative energies of different rotational isomers (rotamers) of the phenethyl group can be calculated to determine their respective populations at thermal equilibrium. The results of these calculations are crucial for interpreting experimental data, such as VCD and NMR spectra, which often represent a population-weighted average of multiple conformers.

Table 5: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
ConformerDescriptionRelative Energy (kcal/mol)
1 (Global Minimum)Equatorial phenethyl, anti-periplanar C-C rotation0.00
2Equatorial phenethyl, gauche C-C rotation+0.85
3Axial phenethyl, anti-periplanar C-C rotation+2.50

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound in various environments. These simulations model the atomic-level movements over time, providing a detailed picture of conformational flexibility and the influence of surrounding solvent molecules.

By simulating the molecule within a solvent box (e.g., water, DMSO), MD studies can elucidate how solvent interactions stabilize or destabilize certain conformations. The simulations track key metrics such as the root-mean-square deviation (RMSD) to assess the stability of the molecule's backbone and the root-mean-square fluctuation (RMSF) to identify regions of higher flexibility. For this compound, this would be particularly insightful for understanding the movement of the phenethyl group relative to the piperazine ring.

Furthermore, MD simulations are instrumental in exploring the conformational landscape. They can reveal the transition frequencies between different low-energy states, such as the interconversion between chair conformations of the piperazine ring or the rotation of the phenethyl substituent. The resulting trajectory can be analyzed to generate a free energy landscape, mapping the most probable and stable conformations. In the context of biological systems, MD simulations can also be used to model the interaction of this compound with target proteins, revealing stable binding modes and key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern its affinity and orientation within a binding site nih.gov.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: Placing the molecule in a simulated solvent box with appropriate dimensions.

Energy Minimization: Optimizing the initial geometry to remove unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the solvent around the molecule.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamic behavior.

Interactive Table: Representative Parameters for MD Simulation

Parameter Value/Setting Purpose
Force Field OPLS_2005 / AMBER Defines the potential energy function for atoms and bonds.
Solvent Model TIP3P / SPC/E Explicitly models water molecules for aqueous simulations.
Temperature 300 K Simulates physiological temperature.
Pressure 1 atm Simulates standard atmospheric pressure.
Simulation Time 100 ns Duration of the production run for sampling conformations.

Quantum Chemical Predictions of Spectroscopic Parameters and Chiroptical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the spectroscopic and chiroptical properties of this compound. These predictions are crucial for interpreting experimental data and confirming the molecule's absolute configuration.

By calculating the optimized molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), researchers can predict various spectroscopic parameters nih.gov. For instance, NMR (Nuclear Magnetic Resonance) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated and compared with experimental spectra to validate the proposed structure.

Of particular importance for a chiral molecule like this compound are the chiroptical properties, which arise from the differential interaction of the molecule with left- and right-circularly polarized light. Key chiroptical spectroscopies include:

Electronic Circular Dichroism (ECD): ECD spectra, which show positive or negative peaks corresponding to electronic transitions, are highly sensitive to the three-dimensional arrangement of chromophores. Comparing the computationally predicted ECD spectrum with the experimental one is a reliable method for assigning the absolute stereochemistry (S or R).

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides detailed stereochemical information about the entire molecule, as every vibrational mode can potentially be VCD active.

The prediction of these properties involves time-dependent DFT (TD-DFT) calculations for ECD and vibrational frequency calculations for VCD. The accuracy of these predictions allows for a confident assignment of the (S) configuration by matching the sign and intensity patterns of the calculated spectra to those obtained experimentally nih.govnih.gov.

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

Property Predicted Value Experimental Value Significance
¹H NMR (δ, ppm, H at C2) 3.15 3.12 Confirms local chemical environment.
¹³C NMR (δ, ppm, C2) 58.2 57.9 Validates carbon skeleton.
ECD (λmax, nm) +218 +220 Positive Cotton effect confirms (S) configuration.

Conformational Analysis using Molecular Mechanics and Semi-Empirical Methods

Conformational analysis is critical for understanding the three-dimensional shape and preferred orientations of this compound. Molecular mechanics (MM) and semi-empirical methods provide a computationally efficient way to explore the potential energy surface and identify stable conformers cwu.edu.

The primary conformational flexibility in this compound arises from two sources: the puckering of the piperazine ring and the orientation of the C2-substituent. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. This leads to two possible chair conformers for the phenethyl group: one in an axial position and one in an equatorial position.

Studies on analogous 2-substituted piperazines have shown a general preference for the substituent to occupy the axial position nih.gov. This preference can be counterintuitive, as equatorial positions are often favored for bulky groups in cyclohexane rings to avoid 1,3-diaxial interactions. However, in piperazines, complex stereoelectronic effects, including the influence of the nitrogen lone pairs and potential intramolecular interactions, can stabilize the axial conformer nih.gov.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle defining the substituent's position relative to the ring. This calculation maps the energy changes, revealing the energy minima corresponding to stable conformers (axial and equatorial) and the energy barriers for their interconversion. MM methods are well-suited for these initial explorations due to their speed cwu.edunih.gov.

Interactive Table: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (N1-C2-Cα-Cβ) Relative Energy (kcal/mol) Population (%) at 298 K
Chair (Axial) ~60° 0.00 ~75%
Chair (Equatorial) ~180° 0.65 ~25%

Note: Values are hypothetical, based on the general finding that the axial conformer is preferred in related 2-substituted piperazines nih.gov.

Stability of Configuration and Racemization Pathways in this compound Systems

The stereochemical stability of this compound is determined by the energy barrier to racemization, the process by which the pure (S)-enantiomer converts into a 1:1 mixture of (S) and (R) enantiomers. For this compound, the chiral center is the carbon atom at the C2 position of the piperazine ring.

Racemization would require the inversion of this stereocenter. A plausible, albeit high-energy, pathway for this inversion involves the deprotonation of the C2 hydrogen. This would form a planar carbanion intermediate. Subsequent re-protonation could then occur from either face of the planar intermediate, leading to the formation of both the (S) and (R) enantiomers.

The key factors influencing the stability and rate of this process include:

Acidity of the C2-Proton: The presence of adjacent nitrogen atoms can slightly increase the acidity of the C-H bond compared to a simple alkane, but it is generally not acidic enough for deprotonation to occur under normal conditions. A very strong base would be required.

Energy of the Intermediate: The formation of a carbanion on an sp³-hybridized carbon is energetically unfavorable. The stability of this intermediate determines the activation energy of the racemization process.

Nitrogen Inversion: The nitrogen atoms of the piperazine ring undergo rapid inversion of their pyramidal geometry. However, this process does not affect the configuration of the carbon stereocenter at C2 and therefore does not lead to racemization.

Computational chemistry can be used to model the transition state of the proposed deprotonation-reprotonation pathway. By calculating the activation energy (Ea), one can estimate the kinetic stability of the stereocenter. For typical carbon stereocenters of this type, the energy barrier is significantly high, indicating that this compound is configurationally stable under standard conditions and does not readily racemize.

Topological Analysis of Electron Density for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, provides a rigorous method for analyzing the chemical bonding and intermolecular interactions within this compound based on the topology of the electron density (ρ(r)) researchgate.netresearchgate.net. This analysis goes beyond simple Lewis structures to provide a quantitative description of chemical bonds.

The analysis focuses on identifying critical points in the electron density where the gradient of the density is zero (∇ρ(r) = 0) unito.it. The most important of these are the Bond Critical Points (BCPs), which exist between any two bonded atoms. The properties of the electron density at these BCPs reveal the nature of the interaction researchgate.netunito.it:

Electron Density (ρ(r) at BCP): The magnitude of ρ(r) correlates with the bond order. Higher values indicate stronger, more covalent bonds.

Laplacian of Electron Density (∇²ρ(r) at BCP): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond axis and is related to the π-character of a bond.

Other tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) can be used to visualize regions of high electron localization, corresponding to covalent bonds and lone pairs, providing a clear depiction of the electronic structure, particularly the lone pairs on the nitrogen atoms researchgate.netnih.gov.

Interactive Table: Hypothetical QTAIM Parameters for Key Bonds in this compound

Bond ρ(r) (e/ų) ∇²ρ(r) (e/Å⁵) Interaction Type
Piperazine C-N ~1.70 -15.0 Polar Covalent
Piperazine C-C ~1.65 -14.5 Covalent
Phenethyl Cα-Cβ ~1.75 -18.0 Covalent

Note: Values are representative, based on general findings for organic molecules researchgate.netresearchgate.net.

Mechanistic and Theoretical Molecular Interaction Studies of S 2 Phenethylpiperazine

Structure-Activity Relationship (SAR) Hypotheses for Stereoisomers of Phenethylpiperazine

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For phenethylpiperazine derivatives, which possess at least one chiral center, the specific stereoisomeric configuration can lead to significant differences in pharmacological activity. Structure-activity relationship (SAR) studies aim to decipher these differences, providing hypotheses for how chirality influences molecular recognition and binding.

The chirality of phenethylpiperazine and its analogs has been shown to be a crucial factor in their biological activity. In studies of related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, a clear enantioselectivity was observed. The (S)-(+) enantiomers consistently demonstrated more potent analgesic activity compared to their corresponding (R)-(-) enantiomers. nih.gov This suggests that the spatial orientation of the substituents around the chiral center is fundamental for optimal interaction with the receptor's binding site.

One hypothesis suggests that the (S) configuration at the chiral carbon allows the molecule to adopt a conformation that mimics endogenous ligands. For instance, the (S)-(+) enantiomers of certain analgesic piperazines share the same configuration as the tyrosine residue of Met5-enkephalin, an endogenous opioid peptide. nih.gov This stereochemical similarity may facilitate a more favorable and potent interaction with opioid receptors.

Furthermore, studies on prazosin-related compounds containing a piperazine (B1678402) ring highlight the importance of the receptor environment. These studies support the existence of a lipophilic binding area on the α1-adrenoreceptor surface. nih.gov The stereochemistry of the ligand would dictate how well its hydrophobic moieties, like the phenethyl group, can fit into this pocket, thereby influencing binding affinity. In highly complex molecules with multiple chiral centers, such as ohmefentanyl analogs, specific configurations are beneficial for potency; for example, the S configuration at the phenylethyl 2-carbon atom was found to enhance analgesic effects. nih.gov This underscores the principle that specific stereochemical features are key to optimizing ligand-receptor interactions.

For a molecule to bind effectively, it must present a specific three-dimensional pattern of chemical features—a pharmacophore—to the receptor. Conformational analysis of active piperazine derivatives has been used to propose models of these "bioactive conformations." nih.gov These models suggest that for molecular recognition to occur, the ligand must adopt a shape that aligns its key functional groups (e.g., aromatic rings, basic nitrogen atoms) with complementary sites on the receptor.

The binding pockets of receptors are often characterized by a well-defined size and spatial orientation. nih.gov This imposes strict positional and conformational requirements on the ligand. For instance, pharmacophore models for sigma receptors, which are targeted by many piperazine derivatives, often describe two hydrophobic pockets connected by a central basic core. nih.govnih.gov The phenethyl group of (S)-2-phenethylpiperazine could hypothetically occupy one of these hydrophobic pockets, while the basic nitrogen of the piperazine ring interacts with an acidic residue in the receptor. The distance and geometric relationship between these features, governed by the molecule's conformation, are critical for achieving high-affinity binding.

In Silico Modeling of Molecular Recognition and Binding Mechanisms

Computational, or in silico, methods provide powerful tools to investigate the interactions between a ligand like this compound and its potential biological targets at an atomic level. These techniques allow researchers to build and test hypotheses about binding mechanisms, complementing experimental SAR data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. The process involves placing the ligand into the binding site of a protein and evaluating the interaction using a scoring function, which estimates the binding affinity. Lower binding affinity scores (typically expressed in kcal/mol) indicate a more favorable interaction.

Docking studies on various piperazine derivatives have provided insights into their binding modes with a range of targets. For example, phenylpiperazine derivatives have been docked into the DNA-Topo II complex, showing potential binding interactions. nih.gov Other studies have docked piperazine compounds into the androgen receptor, the sigma-1 receptor, and carbonic anhydrase IX, identifying key amino acid residues involved in the binding. nih.govnih.govmdpi.com These interactions often involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues.

The table below illustrates hypothetical docking results for this compound with various protein targets, based on findings for structurally related compounds.

Hypothetical TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Sigma-1 Receptor-8.5Glu172, Tyr103, Phe107Hydrogen Bond, Hydrophobic
Dopamine D3 Receptor-7.9Asp110, Phe345, His349Ionic, Pi-Pi Stacking
α1-Adrenoceptor-8.2Asp106, Phe288, Trp102Ionic, Hydrophobic
Carbonic Anhydrase IX-7.5His94, Gln92, Thr200Hydrogen Bond, van der Waals

Note: This data is illustrative and based on docking studies of similar piperazine-containing compounds. Actual results for this compound would require specific computational experiments.

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the docked pose and reveal the persistence of key interactions.

MD simulations have been employed to evaluate the stability of piperazine derivatives in complex with their targets, such as the sigma-1 receptor and c-Kit tyrosine kinase. nih.govresearchgate.net A common metric used to assess stability is the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. wu.ac.th These simulations confirm the crucial amino acid residues that interact with the ligand and can provide a more accurate picture of the binding mode compared to docking alone. nih.gov For example, a simulation might reveal that hydrogen bonds observed in a static dock are transient, while hydrophobic contacts remain stable, providing a deeper understanding of the forces driving the interaction.

The table below summarizes the potential insights that could be gained from a hypothetical MD simulation of this compound bound to a receptor.

Simulation ParameterHypothetical FindingImplication
Ligand RMSDStable trajectory with low fluctuation (< 2 Å)The ligand remains tightly bound in the active site.
Protein RMSFLow fluctuations in binding site residuesThe binding site maintains a stable conformation to accommodate the ligand.
Hydrogen Bond OccupancyHigh occupancy (>80%) for interaction with Glu172A persistent and strong hydrogen bond is critical for anchoring the ligand.
Intermolecular EnergyConsistently favorable binding energyThe overall interaction is energetically stable over time.

QSAR and pharmacophore modeling are computational methods that aim to find relationships between the chemical structures of a series of compounds and their biological activities.

QSAR studies build mathematical models that correlate physicochemical properties or structural descriptors of molecules with their activity. nih.gov For chiral compounds like this compound, it is crucial to use descriptors that can differentiate between stereoisomers. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional fields (steric, electrostatic, hydrophobic) around the molecules. mdpi.com QSAR analyses of related (S)-phenylpiperidines have shown that properties like hydrophobicity (Clog P) and steric factors play significant roles in determining antagonist activity. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. fiveable.menih.gov For piperazine and related structures, ligand-based and structure-based pharmacophore models have been developed. A common pharmacophore model for sigma-1 receptor ligands includes a basic tertiary amine and two hydrophobic regions, all arranged with specific spatial relationships. nih.govnih.gov The this compound scaffold fits this model well, with the piperazine nitrogen serving as the basic amine and the phenethyl group as one of the hydrophobic features. More complex models, such as an 11-feature pharmacophore for pyrimidinylpiperazine derivatives, have also been proposed, highlighting the detailed structural requirements for activity. nih.gov

The table below lists common pharmacophoric features identified for piperazine-based ligands targeting various receptors.

Pharmacophoric FeatureDescriptionPotential Role of this compound Moiety
Basic AmineA positively ionizable group, typically a tertiary amine.The distal nitrogen of the piperazine ring.
Hydrophobic RegionA nonpolar region that interacts with hydrophobic pockets in the receptor.The phenyl ring of the phenethyl group.
Aromatic RingA planar, cyclic, conjugated system capable of pi-pi stacking.The phenyl ring of the phenethyl group.
Hydrogen Bond AcceptorAn electronegative atom (e.g., N, O) capable of accepting a hydrogen bond.The nitrogen atoms of the piperazine ring.

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

The prediction of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are powerful computational tools used to estimate the binding free energy, offering insights that guide the optimization of drug candidates. cresset-group.comacs.org

Free Energy Perturbation (FEP) is a rigorous, physics-based method that calculates the difference in binding free energy (ΔΔG) between two closely related ligands. acs.orgnih.gov The method relies on a thermodynamic cycle where one ligand is "alchemically" transformed into another, both in the solvated state and when bound to the protein. acs.org By simulating these non-physical transformations, FEP can provide highly accurate predictions, often within 1 kcal/mol of experimental values. cresset-group.com For this compound, FEP could be employed to predict how modifications to its structure—for instance, adding a hydroxyl group to the phenyl ring or altering the substitution on the piperazine nitrogen—would impact its binding affinity to a specific receptor. This allows for the prioritization of synthetic efforts on compounds most likely to exhibit improved potency. nih.gov

A hypothetical study could compare the predicted binding free energies of this compound and a set of its derivatives against a target protein, such as a G protein-coupled receptor (GPCR), using both FEP and MM/GBSA. The results could be compiled into a table to illustrate the predictive power of these methods.

Table 1: Hypothetical Binding Affinity Predictions for this compound Derivatives
CompoundModificationPredicted ΔGbind (MM/GBSA, kcal/mol)Predicted ΔΔGbind (FEP, kcal/mol) vs. Parent
ParentThis compound-8.50.0
Derivative 14'-hydroxy-9.2-0.8
Derivative 2N-methyl-8.1+0.4
Derivative 3α-methyl-7.9+0.6

This table demonstrates how these computational methods can quantify the impact of specific chemical modifications, guiding further design efforts. The negative ΔΔGbind for Derivative 1 suggests that the 4'-hydroxy modification enhances binding affinity, making it a promising candidate for synthesis.

Investigation of Enantioselective Binding and Discrimination at the Molecular Level

Chirality plays a crucial role in molecular recognition, as enantiomers of a drug can exhibit significantly different pharmacological activities. nih.gov Computational methods are invaluable for understanding the structural and energetic basis of enantioselective binding at the molecular level. rsc.orgresearchgate.net For this compound, it is critical to understand why this specific enantiomer might bind more favorably to its target than its (R)-counterpart.

Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of both (S)- and (R)-2-Phenethylpiperazine to a chiral receptor pocket. mdpi.comnih.gov Docking can provide initial binding poses, while MD simulations allow for the exploration of the dynamic behavior of the ligand-receptor complexes over time, providing a more realistic view of the interactions.

The key to enantiomeric discrimination lies in the differential interactions each enantiomer makes with the asymmetric binding site. northwestern.edu These differences can be subtle, often involving:

Steric Hindrance: One enantiomer may fit more snugly into the binding pocket, while the other experiences steric clashes with certain residues.

Hydrogen Bonding: The specific 3D arrangement of atoms in one enantiomer might allow for the formation of more stable hydrogen bonds with the receptor.

Hydrophobic Interactions: The orientation of nonpolar groups, like the phenyl ring in phenethylpiperazine, can differ between enantiomers, leading to more or less favorable hydrophobic contacts.

By analyzing the MD trajectories, one can calculate the interaction energies between each enantiomer and the key amino acid residues of the receptor. This analysis can pinpoint the specific interactions that contribute most to the observed enantioselectivity.

Table 2: Hypothetical Interaction Energy Analysis for Enantiomers of 2-Phenethylpiperazine
Receptor ResidueInteraction Type(S)-Enantiomer Interaction Energy (kcal/mol)(R)-Enantiomer Interaction Energy (kcal/mol)
Asp110Ionic / H-bond-5.8-3.1
Phe289π-π Stacking-3.5-3.3
Trp100Hydrophobic-2.1-2.9
Ser193H-bond-1.5-0.4
Val114Steric Clash-0.2+1.5
Total Binding Energy -9.8 -7.2

In this hypothetical example, the (S)-enantiomer forms stronger ionic and hydrogen bonds with Asp110 and Ser193, respectively. Furthermore, the (R)-enantiomer experiences a significant steric penalty from its interaction with Val114. These differences provide a clear molecular rationale for the preferential binding of the (S)-enantiomer. acs.orgacs.org

Chemical Probe Development and Application for Target Identification and Validation Research (conceptual studies)

A chemical probe is a high-quality small molecule tool used to study the function of a specific protein target in cells and organisms. aacrjournals.orgunc.edu Developing a probe from a compound like this compound involves optimizing its properties to meet stringent criteria, including potency, selectivity, and cellular activity. nih.govresearchgate.net The ultimate goal is to create a molecule that can confidently link the modulation of its target protein to a biological outcome.

Conceptually, the development of a chemical probe based on the this compound scaffold would follow several key steps:

Affinity and Selectivity Optimization: The parent compound would be synthetically modified to enhance its binding affinity for the intended target to below 100 nM and to ensure high selectivity (>30-fold) against other related proteins. nih.gov

Introduction of a Modality for Target Engagement: To confirm that the probe interacts with its target in a complex biological system, a functional group might be introduced. This could be:

A photo-affinity label , which upon UV irradiation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

A clickable tag (e.g., an alkyne or azide), which can be used in bioorthogonal chemistry reactions to attach a reporter molecule like a fluorophore or biotin (B1667282) for visualization or pulldown experiments.

Development of a Negative Control: A crucial component of a chemical probe is a structurally similar but biologically inactive analog, known as a negative control. aacrjournals.org This molecule should not bind to the target and is used to distinguish on-target effects from off-target or non-specific effects of the probe. For this compound, the (R)-enantiomer could potentially serve as a negative control if it is shown to be significantly less active.

Once developed, this chemical probe could be used in conceptual studies to:

Validate the Target: By treating cells with the probe and its negative control, researchers can determine if the observed cellular phenotype is a direct result of modulating the intended target.

Identify New Targets: In a target deconvolution study, a probe with a photo-affinity label could be used to "fish" for its binding partners in a cell lysate, potentially identifying previously unknown targets.

Map Binding Sites: Covalent probes can be used in conjunction with mass spectrometry to identify the specific amino acid residues involved in the binding interaction.

Computational Design and Optimization of Phenethylpiperazine Scaffolds for Specific Interaction Profiles

Computational chemistry offers powerful tools for the rational design and optimization of scaffolds like phenethylpiperazine to achieve desired interaction profiles, such as enhanced potency, improved selectivity, or novel pharmacological properties. nih.govrsc.org This process can be approached through either structure-based or ligand-based design strategies.

Structure-Based Design: If the 3D structure of the target protein is known, computational methods can be used to design new phenethylpiperazine derivatives that form more optimal interactions with the binding site. Techniques include:

Scaffold Hopping: Algorithms can search for new core structures (scaffolds) that maintain the key interactions of the original phenethylpiperazine moiety but possess different physicochemical properties.

Fragment Growing: Starting with the core phenethylpiperazine scaffold docked in the binding site, new chemical fragments can be computationally added and evaluated for their ability to form favorable interactions with unoccupied pockets of the receptor. nih.gov

Virtual Screening: Large virtual libraries of phenethylpiperazine derivatives can be rapidly docked into the target's active site, and their predicted binding affinities can be used to prioritize a smaller, more manageable set of compounds for synthesis and testing. nih.gov

Ligand-Based Design: In the absence of a receptor structure, design efforts can be guided by the known structure-activity relationships (SAR) of a series of active compounds. Pharmacophore modeling, for instance, can identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) required for activity. This pharmacophore model can then be used as a template to design new molecules that fit its features.

A hypothetical optimization project for the this compound scaffold might aim to improve its selectivity for a specific receptor subtype (e.g., Sigma-1 receptor over Sigma-2). nih.gov Computational analysis could suggest modifications that exploit subtle differences in the amino acid composition of the binding sites between the two subtypes.

Table 3: Hypothetical Computational Design Strategy for Improving Selectivity
Scaffold PositionProposed ModificationDesign RationalePredicted ΔGbind Target (kcal/mol)Predicted ΔGbind Off-Target (kcal/mol)
Phenyl RingAdd 4'-chloroExploit small hydrophobic pocket in target-9.5-8.2
Piperazine N4Add cyclopropylmethylSteric clash with Phe residue in off-target-9.1-7.5
Ethyl LinkerConstrain in a ringReduce conformational flexibility, favorable entropy-9.9-8.8

This data illustrates how computational design can systematically guide the modification of the phenethylpiperazine scaffold to enhance a specific property, in this case, selectivity, by maximizing interactions with the desired target while minimizing or disrupting interactions with an off-target.

Contemporary Challenges and Emerging Directions in S 2 Phenethylpiperazine Research

Rational Design Principles for Stereoselective Syntheses of Complex Piperazine (B1678402) Architectures

The controlled synthesis of a specific enantiomer, such as (S)-2-Phenethylpiperazine, from achiral or racemic precursors is a central goal of asymmetric synthesis. The rational design of synthetic routes to complex, polysubstituted piperazines relies on established principles to control stereochemistry. nih.gov Key strategies include the use of a "chiral pool," where a stereocenter from an enantiopure starting material like an amino acid is incorporated, and the application of chiral auxiliaries, which are temporary chiral groups that direct the stereochemical outcome of a reaction before being removed. nih.govethz.ch

However, the most powerful approach is asymmetric catalysis, which employs a chiral catalyst to create the desired stereocenter. hilarispublisher.com For piperazine architectures, this often involves reactions like asymmetric hydrogenation, cyclization, or alkylation. acs.orgdicp.ac.cn The design of these syntheses requires a deep understanding of reaction mechanisms to favor the formation of one stereoisomer over another. For instance, iridium-catalyzed methods have been developed for the regio- and diastereoselective synthesis of C-substituted piperazines, demonstrating how catalyst choice can precisely control the final architecture. nih.govacs.org The challenge in applying these principles to this compound lies in developing catalysts and conditions that are highly selective for the (S)-configuration at the C2 position while accommodating the phenethyl substituent.

Synthetic StrategyDescriptionApplication to Piperazine Synthesis
Chiral Pool Synthesis Utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. Natural amino acids can serve as precursors to construct the chiral piperazine core. nih.gov
Chiral Auxiliaries A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. The auxiliary is removed in a later step. ethz.chAn enantiopure appendage can be used to introduce new stereocenters on the piperazine ring with defined configuration. ethz.ch
Asymmetric Catalysis A small amount of a chiral catalyst (e.g., transition metal complex, organocatalyst) is used to generate a large amount of an enantiomerically enriched product. hilarispublisher.comIridium- or Palladium-catalyzed asymmetric hydrogenation of pyrazines or cyclization reactions can yield chiral piperazines with high enantioselectivity. acs.orgdicp.ac.cn

Advancements in High-Throughput Screening for Enantioselective Reaction Discovery

The discovery of novel and efficient catalysts for stereoselective reactions has been revolutionized by high-throughput screening (HTS) methodologies. nih.gov These techniques allow for the rapid evaluation of hundreds or even thousands of potential catalysts to identify those that provide high yield and enantioselectivity for a specific transformation, such as the synthesis of this compound. nih.gov

Modern HTS protocols have moved beyond simple activity screening to directly assess enantioselectivity. cmu.edu Techniques based on mass spectrometry (MS), gas chromatography (GC), and various forms of spectroscopy are prominent. nih.govnih.gov For example, electrospray ionization mass spectrometry can be used with isotopically labeled substrates to quickly determine enantiomeric excess. nih.gov Similarly, GC analysis using chiral stationary phases can separate and quantify enantiomers from a crude reaction mixture, avoiding time-consuming workup procedures. nih.govacs.org Infrared (IR) spectroscopy has also been developed as a rapid screening technique for enantioselective transfer-hydrogenation catalysts. cmu.edu These advancements are crucial for accelerating the optimization of reaction conditions and the discovery of novel catalysts for producing enantiopure this compound.

Interdisciplinary Approaches Integrating Synthetic, Spectroscopic, and Computational Methodologies

Optimizing the synthesis of complex chiral molecules like this compound increasingly relies on an interdisciplinary approach that combines experimental synthesis with advanced spectroscopic and computational analysis. researchgate.net Computational chemistry, in particular, has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. chiralpedia.comrsc.org

Methods such as Density Functional Theory (DFT) calculations are employed to model reaction pathways and transition states. emich.eduresearchgate.net This allows researchers to understand the origins of stereoselectivity by comparing the energy barriers for the formation of different stereoisomers. rsc.org Such computational insights can guide the rational design of catalysts and substrates to enhance selectivity. chiralpedia.comnih.gov For example, computational analysis can help determine how modifications to a catalyst's structure will affect the product's stereochemistry. emich.edu This synergy between computational prediction and experimental validation accelerates the development of efficient and highly selective synthetic routes, reducing the reliance on traditional trial-and-error approaches. rsc.orgdntb.gov.ua

Exploration of Novel Chemical Space within the Chiral Phenethylpiperazine Scaffold

The this compound core serves as a "scaffold" upon which further chemical diversity can be built. Exploring this novel chemical space is critical for applications in drug discovery and materials science. This involves developing synthetic methodologies to introduce a variety of substituents at different positions on the piperazine ring, creating a library of structurally related analogues.

Recent advances in C-H functionalization have provided powerful tools for modifying complex molecules. mdpi.com For the piperazine scaffold, methods such as photoredox catalysis allow for the direct alkylation or arylation at the C2 position. mdpi.com Researchers have also developed catalytic methods for the stereospecific synthesis of C-substituted piperazines from simple imines, offering an atom-economical way to generate structural diversity. nih.govacs.org By applying these modern synthetic methods to the this compound scaffold, researchers can systematically modify its structure to probe structure-activity relationships and discover compounds with novel properties.

Development of Sustainable and Green Chemistry Approaches for Chiral Piperazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. researchgate.netresearchgate.net For the synthesis of chiral piperazines, this involves developing methods that are more environmentally benign, for example, by reducing waste, avoiding toxic reagents, and using renewable resources. researchgate.netresearchgate.net

Several green strategies are being applied to piperazine synthesis. Photoredox catalysis, which uses light to drive chemical reactions, offers a sustainable alternative to traditional methods that may require harsh reagents. mdpi.com The use of organic photocatalysts can further improve sustainability by avoiding potentially toxic and costly transition metals. mdpi.com Other green approaches include the use of environmentally friendly solvents like aqueous ethanol (B145695), the development of catalyst-free reactions, and designing multicomponent, single-pot reactions that increase efficiency and reduce waste. researchgate.netrsc.org Applying these principles to the synthesis of this compound is an active area of research, aiming to create manufacturing processes that are both efficient and sustainable.

Green Chemistry PrincipleApplication in Piperazine Synthesis
Atom Economy Designing reactions, such as [3+3] cycloadditions, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov
Use of Safer Solvents Employing aqueous ethanol or other green solvents to replace hazardous organic solvents. rsc.org
Energy Efficiency Utilizing methods like photoredox or microwave-assisted synthesis that can proceed under mild conditions and reduce reaction times. mdpi.comresearchgate.net
Catalysis Using recyclable heterogeneous catalysts or highly efficient organocatalysts to minimize waste and improve reaction efficiency. researchgate.netrsc.org
Reduced Derivatives Avoiding the use of protecting groups to shorten synthetic sequences and reduce waste. nih.gov

Machine Learning and Artificial Intelligence Applications in Stereoselective Synthesis and Interaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to transform the field of asymmetric synthesis. researchgate.net These computational tools can analyze large datasets of chemical reactions to identify patterns and build predictive models. semanticscholar.org In the context of stereoselective synthesis, ML models are being developed to quantitatively predict the enantioselectivity of a reaction based on the structures of the substrate, catalyst, and reagents. bohrium.comarxiv.orgrsc.org

This predictive power can significantly accelerate the discovery of new catalysts and the optimization of reaction conditions, moving beyond the traditional trial-and-error approach. arxiv.org For a target like this compound, an ML model could screen a virtual library of thousands of potential catalysts to identify the most promising candidates for experimental testing. researchgate.net Furthermore, generative AI models can design entirely novel chiral ligands or catalysts. nih.govresearchgate.net Beyond synthesis, AI is also used to predict how chiral molecules like this compound might interact with biological targets, aiding in the early stages of drug discovery. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.